molecular formula C15H30BrN3O2 B588780 ENMD 547-d8 CAS No. 1795025-33-0

ENMD 547-d8

Katalognummer B588780
CAS-Nummer: 1795025-33-0
Molekulargewicht: 372.377
InChI-Schlüssel: CXPUAJQIKBLGIR-KTSBLNPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ENMD 547-d8 is a deuterium labelled form of ENMD 547 . It is a selective PAR-2 antagonist . The IUPAC name for this compound is 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide .


Molecular Structure Analysis

The molecular formula of this compound is C15H22D8BrN3O2 . The molecular weight is 372.37 . The canonical SMILES representation is CC©CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.37 . It is stored at 2-8°C . The physical appearance of this compound is not specified . It is soluble in Chloroform, Dichloromethane, and DMSO .

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antiangiogenic Activities

ENMD 547-d8, like its parent compound 2ME2, has shown significant antiproliferative and antiangiogenic activities. These properties make it a candidate for cancer treatment, as it can inhibit tumor growth and prevent the formation of new blood vessels necessary for tumor survival and expansion. The improvement in metabolic stability and increased plasma levels compared to 2ME2 suggest that this compound could offer enhanced therapeutic efficacy in clinical settings.

Antitumor Efficacy in Vivo

Research studies have demonstrated this compound's potential in reducing tumor volumes and improving survival times in animal models. Notably, its ability to target microtubules, induce G2-M cell cycle arrest, and promote apoptosis aligns with the desired outcomes for effective cancer therapies. The observed antitumor activity in various tumor models, including breast carcinoma and Lewis lung carcinoma metastatic models, highlights its versatility as a therapeutic agent across different cancer types.

Mechanism of Action

This compound's mechanism of action involves targeting several pathways crucial to tumor growth and survival. This includes inhibition of angiogenesis through targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), as well as inhibiting the mitotic kinase Aurora A. Such multifaceted targeting positions this compound as a promising candidate for treating cancers with these dysregulated pathways.

Clinical Implications

The oral bioavailability of this compound, combined with its antiangiogenic and antiproliferative mechanisms of action, supports its potential use as a therapeutic agent in cancer treatment. The compound's progression into clinical trials underscores its promise, particularly for conditions like platinum-resistant ovarian cancer, where current treatment options are limited.

References

  • (Fletcher et al., 2010): Discusses ENMD-547-d8's oral activity, kinase inhibition, antiangiogenic, and antiproliferative mechanisms of action.
  • (Lavallee et al., 2008): Highlights significant antitumor activity in vivo following treatment with ENMD-547-d8, a microtubule agent.
  • (Pasquier et al., 2010): Examines ENMD-547-d8's dual properties as an antiangiogenic and vascular-disrupting agent.

Wirkmechanismus

ENMD 547-d8 dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin, but not with a soluble PAR-1 agonist . It does not inhibit platelet aggregation stimulated by thrombin, suggesting that it does not inhibit PAR-3 or PAR-4 signaling .

Safety and Hazards

ENMD 547 is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash hands thoroughly after handling . In case of exposure or concern, it is advised to get medical advice/attention .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of ENMD 547-d8 involves the deuteration of ENMD 2076, a small molecule inhibitor of Aurora A and Flt3 kinases, using deuterated reagents.", "Starting Materials": [ "ENMD 2076", "D2O", "NaOD" ], "Reaction": [ "ENMD 2076 is dissolved in D2O.", "NaOD is added to the solution to initiate the deuteration reaction.", "The reaction mixture is stirred at room temperature for several hours.", "The progress of the reaction is monitored by analytical methods such as NMR spectroscopy.", "Once the desired level of deuteration is achieved, the reaction mixture is quenched with an acid to stop the reaction.", "The product, ENMD 547-d8, is then isolated and purified using standard techniques such as chromatography and recrystallization." ] }

CAS-Nummer

1795025-33-0

Molekularformel

C15H30BrN3O2

Molekulargewicht

372.377

IUPAC-Name

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2;

InChI-Schlüssel

CXPUAJQIKBLGIR-KTSBLNPMSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br

Synonyme

6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide;  1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.